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The landscape of targeted cancer therapy is continually evolving, with a significant focus on

inhibiting oncogenic driver pathways. The Fibroblast Growth Factor Receptor (FGFR) signaling

pathway, when aberrantly activated, plays a crucial role in the proliferation, survival, and

angiogenesis of various solid tumors. This guide provides a comprehensive comparison of the

clinical trial data for four prominent next-generation FGFR1 inhibitors: Pemigatinib, Futibatinib,

Infigratinib, and Erdafitinib.

Introduction to Next-Generation FGFR Inhibitors
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, upon

activation by fibroblast growth factors (FGFs), initiates a cascade of downstream signaling

events critical for cell growth and differentiation.[1][2] Genetic alterations such as fusions,

rearrangements, mutations, and amplifications in the FGFR1 gene can lead to constitutive

activation of the receptor, driving tumorigenesis in a range of cancers, including

cholangiocarcinoma (CCA), urothelial carcinoma, and various other solid tumors.[3] Next-

generation FGFR inhibitors have been developed to offer more potent and selective targeting

of these aberrations, with some exhibiting activity against acquired resistance mutations. This

guide will delve into the clinical performance of Pemigatinib, Futibatinib, Infigratinib, and

Erdafitinib, presenting key efficacy and safety data from their respective clinical trials.
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The following tables summarize the key efficacy data from clinical trials of Pemigatinib,

Futibatinib, Infigratinib, and Erdafitinib. Direct cross-trial comparisons should be made with

caution due to differences in study design, patient populations, and lines of therapy.

Table 1: Efficacy of Pemigatinib in FGFR-Altered Solid Tumors (FIGHT-207 Trial)[4][5][6]

Efficacy Endpoint
Cohort A
(Fusions/Rearrangements)

Cohort B (Activating
Mutations)

Objective Response Rate

(ORR)
26.5% 9.4%

Median Duration of Response

(DoR)
7.8 months 6.9 months

Median Progression-Free

Survival (PFS)
4.5 months 3.7 months

Median Overall Survival (OS) 17.5 months 11.4 months

Table 2: Efficacy of Futibatinib in FGFR2 Fusion/Rearrangement Positive Intrahepatic

Cholangiocarcinoma (FOENIX-CCA2 Trial)[7][8][9][10][11]

Efficacy Endpoint Value

Objective Response Rate (ORR) 41.7%

Median Duration of Response (DoR) 9.7 months

Median Progression-Free Survival (PFS) 9.0 months

Median Overall Survival (OS) 21.7 months

Table 3: Efficacy of Infigratinib in Advanced/Metastatic Cholangiocarcinoma with FGFR2

Fusions/Translocations (Phase II)
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Efficacy Endpoint Value

Objective Response Rate (ORR) 23.1%

Median Duration of Response (DoR) 5.0 months

Median Progression-Free Survival (PFS) 7.3 months

Median Overall Survival (OS) 12.2 months

Table 4: Efficacy of Erdafitinib in Advanced Urothelial Carcinoma with FGFR Alterations (THOR

Trial - Cohort 1)[3][12][13][14][15][16]

Efficacy Endpoint Erdafitinib Arm Chemotherapy Arm

Objective Response Rate

(ORR)
45.6% 11.5%

Median Progression-Free

Survival (PFS)
5.6 months 2.7 months

Median Overall Survival (OS) 12.1 months 7.8 months

Comparative Safety and Tolerability
The safety profiles of these FGFR inhibitors are generally manageable, with a predictable

pattern of class-related adverse events. Hyperphosphatemia is a common on-target effect of

FGFR inhibition.

Table 5: Common Treatment-Emergent Adverse Events (TEAEs)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.esmo.org/oncology-news/erdafitinib-prolongs-survival-in-patients-with-metastatic-urothelial-carcinoma-and-fgfr-alterations-after-previous-anti-pd1-l1-treatment
https://ascopost.com/issues/august-25-2023-supplement-genitourinary-oncology-almanac/thor-trial-erdafitinib-improves-outcomes-vs-chemotherapy-in-fgfr-altered-advanced-urothelial-carcinoma/
https://bladder.uroonco.uroweb.org/publication/phase-3-thor-study-results-of-erdafitinib-erda-versus-chemotherapy-chemo-in-patients-pts-with-advanced-or-metastatic-urothelial-cancer-muc-with-select-fibroblast-growth-factor-receptor-altera/
https://www.urotoday.com/conference-highlights/asco-2023/asco-2023-bladder-cancer/144958-asco-2023-phase-3-thor-study-results-of-erdafitinib-versus-chemotherapy-in-patients-with-advanced-or-metastatic-urothelial-cancer-with-select-fibroblast-growth-factor-receptor-alterations.html
https://uroonco.uroweb.org/publication/phase-3-thor-study-results-of-erdafitinib-erda-versus-chemotherapy-chemo-in-patients-pts-with-advanced-or-metastatic-urothelial-cancer-muc-with-select-fibroblast-growth-factor-receptor-altera/
https://www.urotoday.com/conference-highlights/esmo-2023/esmo-2023-bladder-cancer/147531-esmo-2023-erdafitinib-vs-chemotherapy-in-patients-with-advanced-or-metastatic-urothelial-cancer-muc-with-select-fgfr-alterations-fgfralt-subgroups-from-the-phase-3-thor-study.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b402652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adverse Event
Pemigatinib
(FIGHT-207)[4]
[5][6]

Futibatinib
(FOENIX-
CCA2)[7][8][9]
[10][11]

Infigratinib
(Phase II CCA)

Erdafitinib
(THOR)[3][12]
[13][14][15][16]

Hyperphosphate

mia
84% 79.1% 76.9% Grade 3: 24%

Stomatitis/Dry

Mouth
53%

32.8% (Dry

Mouth)
45% (Dry Mouth)

Grade 3: 9%

(Stomatitis)

Diarrhea - 37.3% - -

Fatigue - - 55% (Asthenia) -

Nail Toxicity - - 35% -

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings.

Below are summaries of the experimental protocols for the key trials discussed.

FIGHT-207 Trial (Pemigatinib)[4][5][6][17][18]
Study Design: An open-label, single-arm, multicenter, phase 2 basket study.

Patient Population: Patients with previously treated, unresectable or metastatic solid tumors

with activating FGFR1-3 fusions/rearrangements (Cohort A) or mutations (Cohort B).

Intervention: Pemigatinib administered orally at a dose of 13.5 mg once daily on a 21-day

cycle (2 weeks on, 1 week off).

Primary Endpoint: Objective Response Rate (ORR) as assessed by an independent review

committee.

Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS),

Overall Survival (OS), and safety.
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Method for Detecting FGFR Alterations:FGFR alterations were confirmed by a central

laboratory using next-generation sequencing (NGS) of tumor tissue.

FOENIX-CCA2 Trial (Futibatinib)[7][8][9][10][11]
Study Design: A single-arm, open-label, multicenter, phase 2 study.

Patient Population: Patients with locally advanced/metastatic unresectable intrahepatic

cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements, with disease

progression after at least one line of systemic therapy.

Intervention: Futibatinib administered orally at a dose of 20 mg once daily.

Primary Endpoint: Objective Response Rate (ORR) based on independent central radiology

review.

Secondary Endpoints: Disease Control Rate (DCR), Duration of Response (DoR), and

safety.

Method for Detecting FGFR Alterations:FGFR2 gene fusions or rearrangements were

identified through local or central testing of tumor tissue.

PROOF 301 Trial (Infigratinib)[19][20][21][22][23]
Study Design: A multicenter, open-label, randomized, phase 3 trial.[17][18][19][20][21]

Patient Population: Patients with advanced/metastatic cholangiocarcinoma with FGFR2 gene

fusions/translocations who have not received prior systemic therapy.

Intervention: Patients are randomized 2:1 to receive either oral infigratinib (125 mg once

daily for 21 days of a 28-day cycle) or standard-of-care gemcitabine plus cisplatin.[19][20]

[21]

Primary Endpoint: Progression-Free Survival (PFS).

Secondary Endpoints: Overall Response Rate (ORR), Overall Survival (OS), and safety.
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Method for Detecting FGFR Alterations:FGFR2 fusions/rearrangements are confirmed by a

central laboratory.[19][20][21]

THOR Trial (Erdafitinib)[3][12][13][14][15][16][24][25]
Study Design: A randomized, open-label, multicenter, phase 3 trial.[3][12][15]

Patient Population: Patients with metastatic urothelial cancer with select FGFR alterations

who have progressed after prior treatment, including an anti-PD-(L)1 agent (Cohort 1).[12]

[13][16]

Intervention: Patients were randomized 1:1 to receive either erdafitinib (8 mg once daily with

pharmacodynamically guided uptitration to 9 mg) or investigator's choice of chemotherapy

(docetaxel or vinflunine).[13][15]

Primary Endpoint: Overall Survival (OS).

Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR),

and safety.

Method for Detecting FGFR Alterations: Patients were screened for selected FGFR

alterations using a clinically validated assay.[12] The therascreen® FGFR RGQ RT-PCR kit

was developed as a companion diagnostic.[22]

FGFR1 Signaling Pathway
The binding of FGF ligands to FGFR1 induces receptor dimerization and autophosphorylation

of tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking

sites for various signaling proteins, leading to the activation of multiple downstream pathways

that regulate cell proliferation, survival, and migration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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